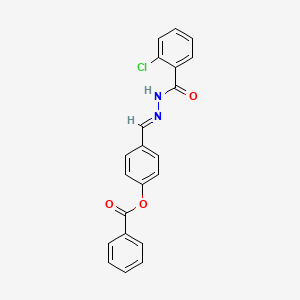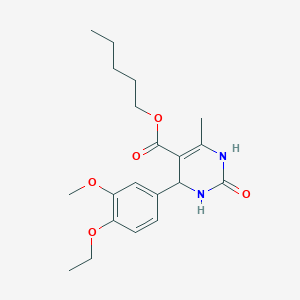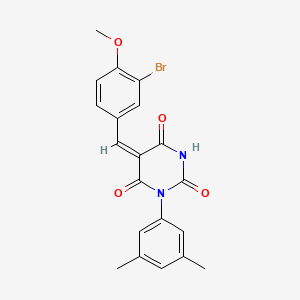
(E)-4-((2-(2-chlorobenzoyl)hydrazono)methyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a formamido group, and a benzoate ester. Its chemical properties make it a subject of interest for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Formamido Intermediate: The initial step involves the reaction of 2-chlorophenylamine with formic acid to produce the formamido intermediate.
Condensation Reaction: The formamido intermediate is then subjected to a condensation reaction with 4-formylbenzoic acid under acidic conditions to form the imino compound.
Esterification: The final step involves the esterification of the imino compound with benzoic acid in the presence of a suitable catalyst, such as sulfuric acid, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide ions (OH⁻), amines (RNH₂)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[(2-CHLOROPHENYL)IMINO]METHYL]PHENYL BENZOATE: Lacks the formamido group, which may result in different chemical and biological properties.
4-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE: Contains a bromine atom instead of chlorine, potentially affecting its reactivity and interactions.
4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE: Has an acetate ester instead of a benzoate ester, which may influence its solubility and stability.
Uniqueness
4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the formamido group and the benzoate ester makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H15ClN2O3 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H15ClN2O3/c22-19-9-5-4-8-18(19)20(25)24-23-14-15-10-12-17(13-11-15)27-21(26)16-6-2-1-3-7-16/h1-14H,(H,24,25)/b23-14+ |
InChI Key |
UXYIINFUESWBMI-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689404.png)
![4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11689405.png)
![[2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate](/img/structure/B11689409.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11689412.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689420.png)
![4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11689422.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11689427.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689437.png)
![2-chloro-5-(5-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11689444.png)
![3-{(Z)-[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11689458.png)

![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11689472.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)
